molecular formula C25H21N3O4 B12404986 Tubulin inhibitor 13

Tubulin inhibitor 13

Cat. No.: B12404986
M. Wt: 427.5 g/mol
InChI Key: ZQIMGETYDNIDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin inhibitor 13 is a compound that targets tubulin, a protein that plays a critical role in cell division by forming microtubules. Microtubules are essential for maintaining cell shape, enabling intracellular transport, and segregating chromosomes during mitosis. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitor 13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include Hantzsch synthesis, reductive amination, and amide formation . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 13 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-methoxy-N-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O4/c1-28(14-17-5-3-4-10-26-17)25(29)20-13-22(16-6-9-23-24(11-16)32-15-31-23)27-21-8-7-18(30-2)12-19(20)21/h3-13H,14-15H2,1-2H3

InChI Key

ZQIMGETYDNIDFF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2=CC(=NC3=C2C=C(C=C3)OC)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.